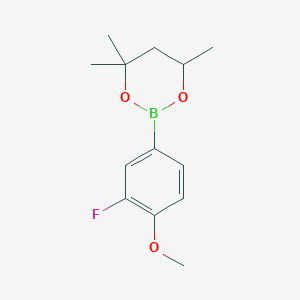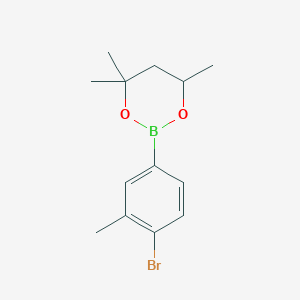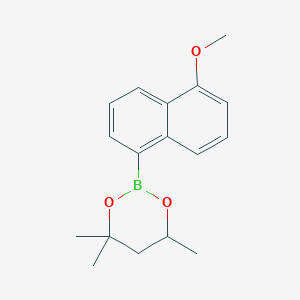
2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, also known as BNBT, is a versatile and unique chemical compound that has been studied extensively in recent years. It has a wide range of applications in the fields of medicine, biochemistry, and physiology, and is a promising tool for further scientific research. BNBT has a variety of properties that make it an ideal compound for laboratory experiments and research, including its stability, solubility, and low toxicity.
科学的研究の応用
2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a variety of applications in scientific research. It is used in the synthesis of a wide range of organic compounds, such as amines, alcohols, and carboxylic acids. It is also used as a catalyst in organic reactions, and as a reagent for the synthesis of oligonucleotides. 2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is also used in the study of protein-protein interactions, and as a substrate for the study of enzyme kinetics.
作用機序
The exact mechanism of action of 2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is not fully understood, but it is thought to involve the formation of an intermediate complex between the compound and the target molecule. This intermediate complex is then broken down by hydrolysis, resulting in the formation of the desired product. 2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has also been shown to react with nucleophiles, such as amines, alcohols, and carboxylic acids, resulting in the formation of a variety of products.
Biochemical and Physiological Effects
2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied extensively for its potential biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria and fungi, and to have anti-inflammatory and anti-cancer properties. 2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has also been shown to have an effect on the immune system, as it has been shown to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a number of advantages for use in laboratory experiments. It is a stable compound that is soluble in a variety of solvents, and it has a low toxicity. 2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is also a versatile compound that can be used in a variety of synthetic reactions. The main limitation of 2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is its cost, as it is a relatively expensive compound.
将来の方向性
There are a number of potential future directions for 2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane research. It could be used in the development of new drugs and therapies, as well as in the study of protein-protein interactions. 2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could also be used in the development of new synthetic methods, as well as in the synthesis of a variety of organic compounds. Additionally, 2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used in the study of enzyme kinetics and the development of new catalysts. Finally, 2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used in the development of new materials and technologies, such as sensors and nanomaterials.
合成法
2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized by a variety of methods, including the Wittig reaction, the Stille reaction, and the Suzuki coupling reaction. The Wittig reaction is the most commonly used method for synthesizing 2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, as it is simple and efficient. The Stille reaction is another viable option, but it is more difficult and time-consuming than the Wittig reaction. The Suzuki coupling reaction is the most complex method for synthesizing 2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, but it is also the most efficient and produces the highest yields.
特性
IUPAC Name |
4,4,6-trimethyl-2-(6-phenylmethoxynaphthalen-2-yl)-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BO3/c1-17-15-23(2,3)27-24(26-17)21-11-9-20-14-22(12-10-19(20)13-21)25-16-18-7-5-4-6-8-18/h4-14,17H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDNCBCLFHWJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC3=C(C=C2)C=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














